Differential T4 Suppression vs. Other PCBs
PCB 99 (a PB-type congener) induces a dramatic, dose-dependent reduction in serum total and free thyroxine (T4) in rats, an effect that is more pronounced than that of PCB 95 (another pentachlorobiphenyl) and similar to PCB 118 (a mixed-type congener) [1]. In a 7-day oral gavage study in male Sprague-Dawley rats, PCB 99, along with Aroclor 1254 and PCB 118, was identified as the most effective at reducing serum T4 among the seven treatments tested, which included Aroclor 1242, PCB 95, PCB 126, and TCDD [1]. The mechanism for this reduction is distinct, as it is not linked to an increase in hepatic UDP-glucuronosyltransferase (UGT) activity, unlike PCB 118 and TCDD-type congeners [2].
| Evidence Dimension | Reduction in serum total T4 levels in rats |
|---|---|
| Target Compound Data | Marked, dose-dependent reduction in total T4 (doses of 2, 4, 8, 16 mg/kg/day) |
| Comparator Or Baseline | PCB 95 (dramatic reduction in serum T4), PCB 118 (dramatic reduction in serum T4), PCB 126 (milder reduction), TCDD (milder reduction) |
| Quantified Difference | PCB 99, PCB 118, and Aroclor 1254 were the most effective treatments; reductions were more dramatic than with PCB 126 and TCDD |
| Conditions | Male Sprague-Dawley rats; 7-day oral gavage; serum T4 measured by radioimmunoassay 24h after last dose |
Why This Matters
Procurement of pure PCB 99 is essential for researchers investigating the mechanism of PB-type congener-induced thyroid disruption, as its effects are distinct from both TCDD-type (e.g., PCB 126) and other non-coplanar congeners (e.g., PCB 95).
- [1] Martin, L., & Klaassen, C. D. (2010). Differential Effects of Polychlorinated Biphenyl Congeners on Serum Thyroid Hormone Levels in Rats. Toxicological Sciences, 117(1), 36-44. View Source
- [2] Martin, L. A., Wilson, D. T., Reuhl, K. R., Gallo, M. A., & Klaassen, C. D. (2012). Polychlorinated biphenyl congeners that increase the glucuronidation and biliary excretion of thyroxine are distinct from the congeners that enhance the serum disappearance of thyroxine. Drug Metabolism and Disposition, 40(3), 588-595. View Source
